4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and a triazine ring, with chlorine and nitro substituents at the 4 and 6 positions, respectively. Its molecular formula is C6H3ClN4O2, and it has a molecular weight of 198.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the reaction of pyrrole derivatives with chloramine and formamidine acetate under controlled conditions . Another method includes the formation of triazinium dicyanomethylide, followed by multistep synthesis involving transition metal-mediated reactions and rearrangement of pyrrolooxadiazines .
Industrial Production Methods: For industrial-scale production, a scalable methodology has been developed that utilizes simple building blocks such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach. This process has been optimized to increase the overall yield from 33% to 55% . The safety concerns, removal of impurities, and ability to produce substantial quantities of high-quality triazine are addressed in this method.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: This compound can participate in inverse electron-demand Diels–Alder reactions with dienophiles, leading to the formation of pyridazine, pyrimidine, or pyridine derivatives.
Common Reagents and Conditions:
Substitution: Sodium carbonate in a dioxane/water solvent mixture at 70–80°C.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Electron-donating alkenes or alkynes as dienophiles.
Major Products:
Substitution: Various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives.
Reduction: 4-Amino-6-nitropyrrolo[2,1-f][1,2,4]triazine.
Cycloaddition: Pyridazine, pyrimidine, or pyridine derivatives.
Scientific Research Applications
4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Industry: The compound is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine involves its interaction with molecular targets such as kinases. In cancer therapy, it acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell growth and proliferation . The compound’s structure allows it to bind to the active sites of kinases, thereby inhibiting their activity and preventing the progression of cancer.
Comparison with Similar Compounds
4-Chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine is unique due to its fused ring system and specific substituents. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without chlorine and nitro substituents.
2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine: A derivative with two chlorine atoms.
4-Amino-6-nitropyrrolo[2,1-f][1,2,4]triazine: A reduction product of the nitro group.
These compounds share the core pyrrolo[2,1-f][1,2,4]triazine structure but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C6H3ClN4O2 |
---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
4-chloro-6-nitropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-1-4(11(12)13)2-10(5)9-3-8-6/h1-3H |
InChI Key |
KLZIMUILDRCVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
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